MK-0354
Overview
Description
MK-0354 is a small molecule drug candidate developed by Merck for the treatment of atherosclerosis and related disordersThis receptor is involved in the regulation of plasma lipid profiles, including high-density lipoprotein cholesterol, similar to the therapeutic action of niacin .
Preparation Methods
The synthesis of MK-0354 involves the preparation of 5,5-fused pyrazoles, which are then modified to achieve receptor activity. The compound is synthesized through a series of reactions, including the formation of a tetrazole ring. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
MK-0354 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
MK-0354 has been extensively studied for its potential therapeutic applications. Some of its key scientific research applications include:
Chemistry: Used as a tool compound to study G protein-coupled receptor signaling pathways.
Biology: Investigated for its effects on plasma free fatty acids, lipids, and cutaneous flushing in humans.
Medicine: Explored as a treatment for dyslipidemia and atherosclerosis due to its ability to regulate lipid profiles.
Industry: Utilized in the development of new therapeutic agents targeting G protein-coupled receptors
Mechanism of Action
MK-0354 exerts its effects by acting as a partial agonist of the G protein-coupled receptor GPR109A. This receptor is involved in the regulation of plasma lipid profiles. Upon activation by this compound, GPR109A initiates signaling pathways that lead to the reduction of plasma free fatty acids and modulation of lipid levels. The compound’s mechanism of action is similar to that of niacin, but with a reduced incidence of cutaneous flushing .
Comparison with Similar Compounds
MK-0354 is unique among GPR109A agonists due to its partial agonist activity and reduced side effects. Similar compounds include:
Nicotinic Acid (Niacin): A full agonist of GPR109A, known for its lipid-modifying effects but associated with significant flushing.
Acipimox: Another GPR109A agonist with lipid-modifying properties, but with different pharmacokinetic profiles.
Acifran: A synthetic agonist of GPR109A, used in research to study receptor signaling pathways
This compound stands out due to its balance between efficacy and tolerability, making it a promising candidate for further development in the treatment of lipid disorders.
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-2-4-5(3-1)8-9-6(4)7-10-12-13-11-7/h1-3H2,(H,8,9)(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQYSJKGRPGMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851776-28-8 | |
Record name | MK-0354 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851776288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0354 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2005 AD | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MK-0354 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U62D8JYIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.